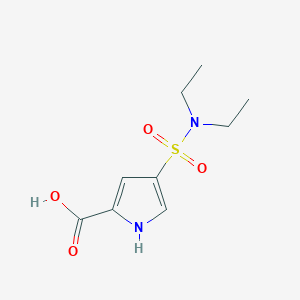
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DSC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a building block for the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood pressure. However, further studies are needed to fully understand the mechanisms underlying these effects and to determine their clinical relevance.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a stable and readily available compound, making it easy to handle and store. However, one limitation of using 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One potential direction is the development of new synthetic methods for 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and its derivatives. Another direction is the investigation of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid's potential applications in the field of materials science, such as its use as a building block for the synthesis of new polymers. Additionally, further studies are needed to fully understand the biological effects of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and to determine its potential clinical applications.
Conclusion:
In conclusion, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, stability, and potential biological effects make it an attractive compound for further research. However, further studies are needed to fully understand the mechanisms underlying its effects and to determine its clinical relevance.
properties
IUPAC Name |
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-3-11(4-2)16(14,15)7-5-8(9(12)13)10-6-7/h5-6,10H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZLTQALLQOGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B3388212.png)
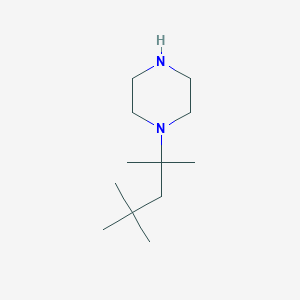
![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)
![Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-](/img/structure/B3388244.png)
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
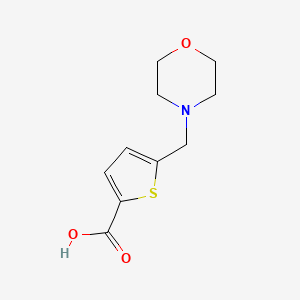
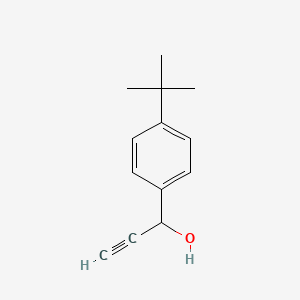
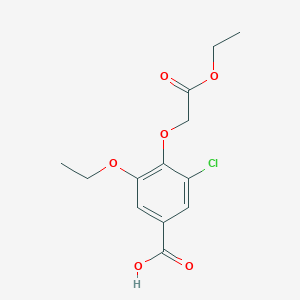

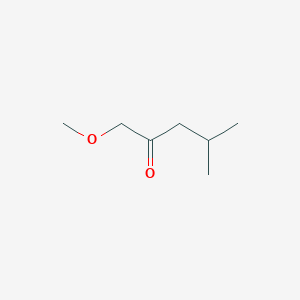
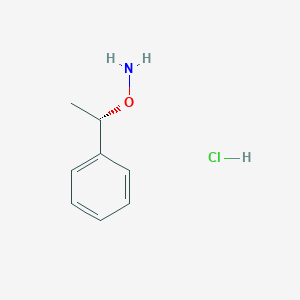
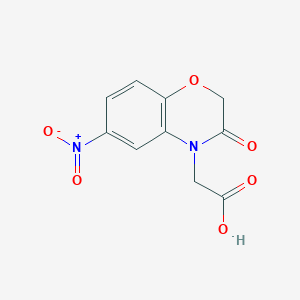
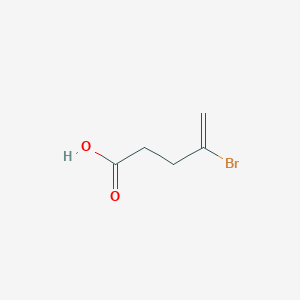
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B3388309.png)